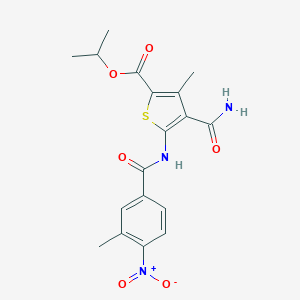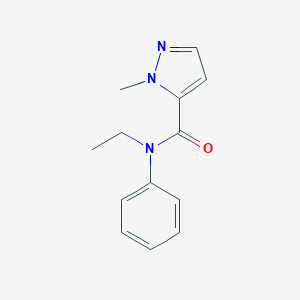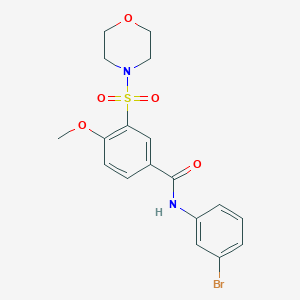![molecular formula C18H28N2O3S B259513 Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)
Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2009 and has since been the subject of extensive research due to its potential applications in cancer treatment.
Mecanismo De Acción
CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cell death.
Biochemical and physiological effects:
Studies have shown that CX-5461 has potent anti-tumor activity in various cancer cell lines, including breast, ovarian, and pancreatic cancer. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, CX-5461 has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CX-5461 is its specificity for RNA polymerase I transcription, which makes it a promising candidate for cancer treatment. However, its potency and selectivity also pose challenges for its use in lab experiments. CX-5461 is highly toxic and requires careful handling and dosing. In addition, its effects on normal cells and tissues need to be further investigated.
Direcciones Futuras
Future research on CX-5461 could focus on optimizing its dosing and delivery methods to minimize toxicity and improve efficacy. In addition, studies could explore its potential as a combination therapy with other cancer treatments. Further investigation is also needed to understand its effects on normal cells and tissues and to identify potential biomarkers for patient selection.
Métodos De Síntesis
The synthesis of CX-5461 involves several steps, starting with the reaction of ethyl 2-bromo-5-ethyl-3-thiophenecarboxylate with cyclohexylamine to form ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate. This intermediate is then subjected to a series of reactions to yield the final product, CX-5461.
Aplicaciones Científicas De Investigación
CX-5461 has been extensively studied for its potential as a cancer treatment. It targets RNA polymerase I transcription, which is upregulated in many types of cancer. By inhibiting this process, CX-5461 can induce cell death in cancer cells while sparing normal cells.
Propiedades
Fórmula molecular |
C18H28N2O3S |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
ethyl 2-[3-(cyclohexylamino)propanoylamino]-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H28N2O3S/c1-3-14-12-15(18(22)23-4-2)17(24-14)20-16(21)10-11-19-13-8-6-5-7-9-13/h12-13,19H,3-11H2,1-2H3,(H,20,21) |
Clave InChI |
LEHLGOHMIVTMMX-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)CCNC2CCCCC2)C(=O)OCC |
SMILES canónico |
CCC1=CC(=C(S1)NC(=O)CCNC2CCCCC2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)

![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)



methanone](/img/structure/B259442.png)
![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)

![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)


